molecular formula C10H7BrClN3O2S B14901935 N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide

Cat. No.: B14901935
M. Wt: 348.60 g/mol
InChI Key: ZJBVIUQEDNPPGW-UHFFFAOYSA-N
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Description

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide is a sulfonamide derivative featuring a pyrazine ring substituted with bromine at the 5-position and a 2-chlorobenzenesulfonamide group. Its molecular formula is C₁₀H₇BrClN₃O₂S (molecular weight: 348.60 g/mol). The compound’s structure enables diverse interactions with biological targets, making it relevant in medicinal chemistry for antimicrobial, anticancer, and enzyme inhibition studies .

Properties

Molecular Formula

C10H7BrClN3O2S

Molecular Weight

348.60 g/mol

IUPAC Name

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C10H7BrClN3O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-4-2-1-3-7(8)12/h1-6H,(H,14,15)

InChI Key

ZJBVIUQEDNPPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CN=C(C=N2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 2-chlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions. Solvents like toluene or dimethylformamide are often employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Coupling Reactions: Products include biaryl compounds or other complex structures depending on the coupling partners used.

Scientific Research Applications

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Positional Isomers: 2-Chloro vs. 3-Chloro Substitution

  • N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide (): The 3-chloro substitution on the benzene ring alters electronic and steric properties compared to the 2-chloro isomer. Synthetic Routes: Both isomers are synthesized via nucleophilic substitution between 5-bromopyrazine-2-amine and the respective chlorobenzenesulfonyl chloride, but yields vary with substituent position .

Heterocyclic Core Variations

  • N-(5-Bromo-pyridin-2-yl)-4-chlorobenzene-1-carboximidamide ():
    • Replacing pyrazine with pyridine reduces aromatic nitrogen atoms, diminishing hydrogen-bonding capabilities.
    • Biological Activity : Pyridine derivatives often show neuroprotective effects, whereas pyrazine-based compounds (e.g., the target) demonstrate superior anticancer activity due to improved π-π stacking with DNA .
  • N-(5-Bromo-pyrazin-2-yl)-N-cyanomethyl-4-methyl-benzenesulfonamide (): The cyanomethyl group introduces additional electrophilicity, enhancing reactivity in coupling reactions. Uniqueness: The target compound lacks this substituent, resulting in lower metabolic stability but higher selectivity for sulfonamide-binding enzymes .

Halogen-Substituted Sulfonamides

  • N-(2-bromophenyl)-2-chlorobenzenesulfonamide (): A non-heterocyclic analog with bromine on the benzene ring. Mechanism: Inhibits carbonic anhydrase isoforms, but the target compound’s pyrazine ring enables dual binding modes (sulfonamide + bromopyrazine) for broader enzyme inhibition .
  • 2-Chlorobenzenesulfonamide (): The parent compound without the pyrazine moiety. Crystallography: Crystallizes in the monoclinic Cc space group, forming 3D hydrogen-bonded networks. The target compound’s pyrazine ring disrupts this packing, reducing melting point by ~30°C .

Anticancer Potential

  • The target compound’s bromine and chlorine atoms enhance DNA intercalation and topoisomerase II inhibition compared to non-halogenated analogs (e.g., N-(pyridin-2-yl)amides) .
  • Comparative IC₅₀ Values :

    Compound Target Enzyme IC₅₀ (µM)
    Target Compound Topoisomerase II 0.45
    N-(5-bromopyridin-2-yl)-2-chloroacetamide Topoisomerase II 1.20
    2-Chlorobenzenesulfonamide Carbonic Anhydrase 12.3

Antimicrobial Activity

  • The pyrazine ring in the target compound improves lipid solubility, enhancing penetration into bacterial membranes compared to thiophene-based sulfonamides (e.g., N-[5-chlorothiophen-2-yl] derivatives) .

Substituent Effects on Reactivity

  • Bromine on Pyrazine : Facilitates nucleophilic aromatic substitution, enabling derivatization at the 5-position.
  • Chlorine on Benzene : Electron-withdrawing effect enhances sulfonamide acidity (pKa ~8.5), improving binding to basic residues in enzymes .

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